Methyl 2-amino-3-methylisonicotinate Methyl 2-amino-3-methylisonicotinate
Brand Name: Vulcanchem
CAS No.: 878804-78-5
VCID: VC3105171
InChI: InChI=1S/C8H10N2O2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3,(H2,9,10)
SMILES: CC1=C(C=CN=C1N)C(=O)OC
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

Methyl 2-amino-3-methylisonicotinate

CAS No.: 878804-78-5

Cat. No.: VC3105171

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-3-methylisonicotinate - 878804-78-5

Specification

CAS No. 878804-78-5
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name methyl 2-amino-3-methylpyridine-4-carboxylate
Standard InChI InChI=1S/C8H10N2O2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3,(H2,9,10)
Standard InChI Key FSDDABCHTOKSGO-UHFFFAOYSA-N
SMILES CC1=C(C=CN=C1N)C(=O)OC
Canonical SMILES CC1=C(C=CN=C1N)C(=O)OC

Introduction

Methyl 2-amino-3-methylisonicotinate is an organic compound that belongs to the isonicotinic acid derivatives. It features a pyridine ring structure with an amino group at the 2-position and a methyl group at the 3-position, along with a methyl ester group. Despite its potential applications in organic synthesis and biological research, detailed information on this specific compound is limited in the available literature. This article aims to provide a comprehensive overview based on the available data and related compounds.

Synthesis Methods

The synthesis of methyl 2-amino-3-methylisonicotinate typically involves the esterification of 2-amino-3-methylisonicotinic acid. This process can be achieved by reacting the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. Industrial production might employ continuous flow reaction technologies to enhance yield and purity.

Chemical Reactions and Applications

Methyl 2-amino-3-methylisonicotinate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of related compounds like methyl 2-amino-6-methylisonicotinate, which can be oxidized to form corresponding carboxylic acids or reduced to form amides.

Oxidation Reactions

  • Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Products: 2-amino-3-methylisonicotinic acid.

Reduction Reactions

  • Reagents: Hydrogen gas (H2) in the presence of a palladium catalyst.

  • Products: 2-amino-3-methylisonicotinamide.

Substitution Reactions

  • Reagents: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

  • Products: Various substituted derivatives depending on the alkyl halide used.

Biological Activities

While specific biological activities of methyl 2-amino-3-methylisonicotinate are not well-documented, related compounds like methyl 2-amino-6-methylisonicotinate exhibit antimicrobial and anti-inflammatory effects. These properties suggest potential applications in drug development.

Comparison with Related Compounds

Compound NameMolecular FormulaBiological ActivityUnique Features
Methyl 2-amino-6-methylisonicotinateC8H10N2O2Antimicrobial, Anti-inflammatoryAmino and methyl groups on the pyridine ring
Methyl 2-aminoisonicotinateC7H8N2O2Potential biological activityLacks the methyl group at the 3-position
Methyl 2-amino-3-methylisonicotinateC8H10N2O2Potential applications in drug developmentSpecific structural features influencing reactivity

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